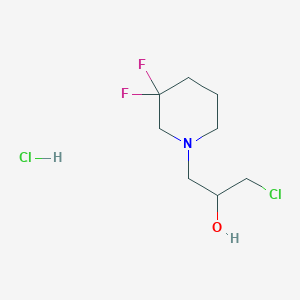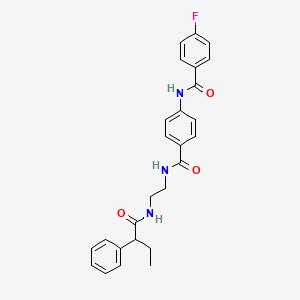![molecular formula C17H18F3NO3S B2409455 (1R,5S)-3-cyclopropylidène-8-((2-(trifluorométhoxy)phényl)sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2309602-71-7](/img/structure/B2409455.png)
(1R,5S)-3-cyclopropylidène-8-((2-(trifluorométhoxy)phényl)sulfonyl)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H18F3NO3S and its molecular weight is 373.39. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du (1R,5S)-3-cyclopropylidène-8-((2-(trifluorométhoxy)phényl)sulfonyl)-8-azabicyclo[3.2.1]octane :
Développement pharmaceutique
This compound : a montré un potentiel dans le développement de nouveaux produits pharmaceutiques. Sa structure unique lui permet d’interagir avec diverses cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments. Le groupe trifluorométhoxy améliore sa stabilité métabolique et sa biodisponibilité, qui sont des propriétés cruciales pour des médicaments efficaces .
Recherche agrochimique
Ce composé est également important dans la recherche agrochimique. Le groupe trifluorométhoxy est connu pour son rôle dans l’amélioration de l’efficacité des produits agrochimiques. Il peut être utilisé pour développer de nouveaux pesticides et herbicides plus efficaces et respectueux de l’environnement. La stabilité et l’activité du composé contre les ravageurs en font un atout précieux dans ce domaine .
Catalyse
Dans le domaine de la catalyse, This compound peut être utilisé comme ligand dans des réactions catalysées par des métaux. Sa structure bicyclique unique et ses groupes fonctionnels lui permettent de stabiliser les centres métalliques et de faciliter divers processus catalytiques, notamment les réactions d’hydrogénation, de couplage croisé et d’oxydation .
Science des matériaux
Les propriétés structurelles du composé le rendent utile en science des matériaux. Il peut être incorporé dans des polymères pour améliorer leurs propriétés thermiques et mécaniques. Le groupe trifluorométhoxy contribue à la résistance du matériau à la dégradation et améliore ses performances globales dans diverses applications .
Chimie médicinale
En chimie médicinale, ce composé peut être utilisé comme bloc de construction pour la synthèse de molécules complexes. Sa structure unique permet la création de diverses bibliothèques chimiques, essentielles pour le criblage à haut débit dans la découverte de médicaments. La présence du groupe trifluorométhoxy améliore également les propriétés pharmacocinétiques des molécules synthétisées .
Chimie de l’environnement
This compound : peut être utilisé en chimie de l’environnement pour développer de nouvelles méthodes de détection et de dégradation des polluants. Sa stabilité et sa réactivité le rendent adapté à la création de capteurs et de catalyseurs capables d’identifier et de décomposer les substances nocives présentes dans l’environnement .
Chimie organique synthétique
Ce composé est précieux en chimie organique synthétique en tant que réactif ou intermédiaire. Sa structure bicyclique unique et ses groupes fonctionnels permettent la synthèse de molécules organiques complexes. Il peut être utilisé dans diverses voies synthétiques pour créer de nouveaux composés ayant des applications potentielles dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux .
Recherche biochimique
En recherche biochimique, This compound peut être utilisé pour étudier les interactions enzymatiques et la liaison protéine-ligand. Sa structure et ses groupes fonctionnels uniques lui permettent d’interagir avec les macromolécules biologiques, fournissant des informations sur leurs mécanismes et leurs fonctions .
Synthèse et application des trifluorométhylpyridines Molbank | Texte intégral gratuit S-trifluorométhylation de thiophénols promue par la lumière visible
Propriétés
IUPAC Name |
3-cyclopropylidene-8-[2-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c18-17(19,20)24-15-3-1-2-4-16(15)25(22,23)21-13-7-8-14(21)10-12(9-13)11-5-6-11/h1-4,13-14H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVOGOQZMQDNAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2409378.png)
![N-(4-methylphenyl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2409379.png)



![3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B2409385.png)
![4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2409387.png)
![2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409389.png)
![4-ISOPENTYL-2-(2-PHENOXYETHYL)-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE](/img/structure/B2409391.png)
![N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide](/img/structure/B2409392.png)
![3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2409393.png)

![2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2409395.png)
